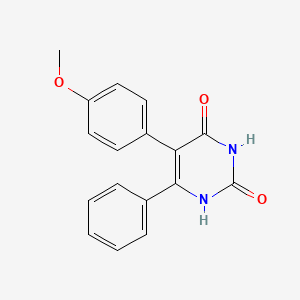![molecular formula C17H18N4O B12897200 4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine CAS No. 88875-27-8](/img/structure/B12897200.png)
4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine is a heterocyclic compound that features an imidazo[1,5-a]pyrimidine core. This compound is of interest due to its potential pharmacological activities and its structural similarity to other biologically active molecules. The presence of both morpholine and imidazo[1,5-a]pyrimidine moieties in its structure suggests it may have diverse applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1H-imidazol-4-amine with 1,3-diketones or malondialdehyde derivatives under acidic conditions . The reaction conditions often require the use of solvents such as ethanol or toluene, and catalysts like trifluoroacetic acid (TFA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols
Aplicaciones Científicas De Investigación
4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its structural similarity to known pharmacophores.
Biological Studies: The compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and antitumor properties.
Chemical Biology: It serves as a building block for the synthesis of novel heterocyclic compounds with potential biological activities.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The imidazo[1,5-a]pyrimidine core is known to interact with various biological pathways, potentially inhibiting or modulating the activity of key proteins involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Another heterocyclic compound with a similar imidazo core, known for its carcinogenic properties.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4: A compound with a similar pyrimidine structure, used in medicinal chemistry.
Uniqueness
4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine is unique due to the presence of both morpholine and imidazo[1,5-a]pyrimidine moieties in its structure. This combination of functional groups provides a versatile scaffold for the development of new therapeutic agents and chemical probes.
Propiedades
Número CAS |
88875-27-8 |
|---|---|
Fórmula molecular |
C17H18N4O |
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
4-(4-methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C17H18N4O/c1-13-11-15(20-7-9-22-10-8-20)19-16-12-18-17(21(13)16)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3 |
Clave InChI |
QUDMOEBOFYBYLU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=CN=C(N12)C3=CC=CC=C3)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


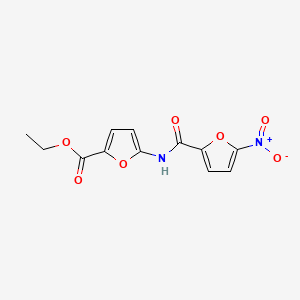
![1-{4-[2-(4-Methylphenyl)ethyl]piperazin-1-yl}isoquinoline](/img/structure/B12897140.png)
![N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B12897144.png)
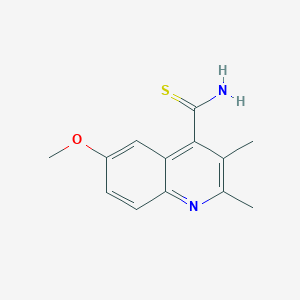
![3,5-Bis{4-[(hex-5-en-1-yl)oxy]phenyl}-1,2-oxazole](/img/structure/B12897159.png)
![Ethanol, 2,2'-[(5-phenyl-1H-1,2,4-triazol-3-yl)imino]bis-](/img/structure/B12897163.png)
![1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12897169.png)
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897176.png)

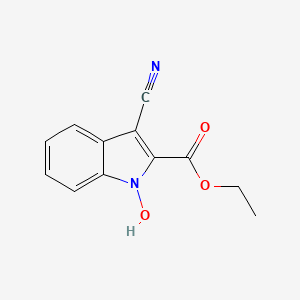
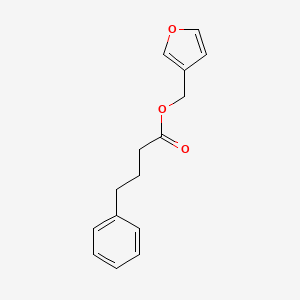
![5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)-](/img/structure/B12897191.png)
![N-[1-(5-Ethyl-1,3-oxazol-2-yl)ethyl]-3-formamido-2-hydroxybenzamide](/img/structure/B12897193.png)
